molecular formula C16H12F3N5OS B12139345 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

Cat. No.: B12139345
M. Wt: 379.4 g/mol
InChI Key: GWJASQWYYUILNP-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5, a sulfur-linked thioether, and an N-(2,4-difluorophenyl)acetamide moiety. Its synthesis involves the S-alkylation of 1,2,4-triazole-3-thiones with α-halogenated ketones in basic media, as described in protocols for analogous triazole derivatives .

Properties

Molecular Formula

C16H12F3N5OS

Molecular Weight

379.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C16H12F3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25)

InChI Key

GWJASQWYYUILNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorinated phenyl groups. One common synthetic route is as follows:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable precursor, such as an α-haloketone, under acidic conditions. This step forms the core triazole structure.

    Introduction of the Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through nucleophilic substitution reactions. For example, 4-fluorophenylthiol can be reacted with the triazole intermediate to form the desired product.

    Acetylation: The final step involves acetylation of the amino group using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of 4-amino, 4-fluorophenyl, and 2,4-difluorophenyl groups. Comparable compounds from the evidence include:

Compound Name Key Substituents Melting Point (°C) Spectral Features (IR, NMR) Source
Target Compound 4-amino, 4-F-phenyl, 2,4-diF-phenyl Not reported νNH: ~3278–3414 cm⁻¹ (IR); δ 7.3–7.6 ppm (¹H NMR)*
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) Bis(4-F-phenyl), 4-Br-phenyl 219.3 ¹H NMR: 7.58–7.47 ppm (Ar–H)
N-(4-Fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide (9h) 2-F-phenyl, 4-F-phenyl, 4-F-phenyl (acetamide) Not reported IC50 (Tyrosinase): 0.124 µM
2-{[4-Amino-5-(4-Cl-phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-amino, 4-Cl-phenyl, phenoxy-phenyl Not reported νC=O: 1678 cm⁻¹ (IR)

Key Observations :

  • Amino Group Impact: The 4-amino group distinguishes the target compound from non-amino derivatives (e.g., 9c), likely increasing polarity and hydrogen-bonding capacity, which could modulate receptor interactions .

Key Research Findings and Implications

  • Tautomerism : The 1,2,4-triazole-3-thione/thiol tautomer equilibrium observed in related compounds () may influence the target compound’s reactivity and stability. Spectral data (absence of νS–H in IR) confirm the thione form predominates .
  • Antioxidant Potential: Analogous triazoles with diarylsulfone moieties exhibit radical scavenging activity, suggesting the target compound could be explored for antioxidant applications .
  • Structure-Activity Relationships (SAR): Fluorine position (2-F vs. 4-F) and amino substitution are critical determinants of bioactivity, as seen in tyrosinase inhibitors .

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